Germaben II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Germaben II is a clear, viscous liquid that serves as a complete antimicrobial preservative system with broad-spectrum activity . It is primarily used in personal care products, including soaps, lotions, shampoos, and other body care products . It contains propylene glycol, propylparaben, methylparaben, and diazolidinyl urea .

Synthesis Analysis

Germaben II is a solubilized combination of diazolidinyl urea, methylparaben, and propylparaben . It is effective against both Gram-positive and Gram-negative bacteria, as well as yeast and mold .Physical And Chemical Properties Analysis

Germaben II is a clear, viscous liquid that is readily soluble at a level of 1.0% in both aqueous solutions and oil/water emulsions . It is effective over a broad pH range .Applications De Recherche Scientifique

Cosmetic Preservation

Germaben II is extensively used in the cosmetics industry as a preservative for its efficacy against a wide range of bacteria, yeast, and mold. It is particularly effective in products with a pH range of 3.0–7.5, making it suitable for a variety of formulations .

Personal Care Products

In personal care, Germaben II ensures the microbial safety of products such as shampoos, conditioners, and lotions. Its solubilized combination of parabens allows for easy incorporation into liquid products, enhancing their shelf life and safety .

Wet Wipes

The preservative is also recommended for use in wet wipes. Its effectiveness in preventing microbial growth ensures the long-term usability of wet wipes, which are prone to contamination due to their moist nature .

Mécanisme D'action

Safety and Hazards

Propriétés

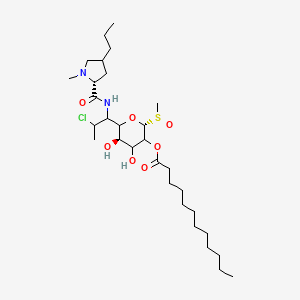

| { "Design of the Synthesis Pathway": "Germaben II can be synthesized by esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid and subsequent reaction with diazolidinyl urea and imidazolidinyl urea.", "Starting Materials": [ "p-hydroxybenzoic acid", "methanol", "ethanol", "propanol", "sulfuric acid", "diazolidinyl urea", "imidazolidinyl urea" ], "Reaction": [ "Esterification of p-hydroxybenzoic acid with methyl, ethyl, and propyl alcohols in the presence of sulfuric acid to form corresponding esters.", "Reaction of the esters with diazolidinyl urea and imidazolidinyl urea to form Germaben II." ] } | |

Numéro CAS |

84517-95-3 |

Formule moléculaire |

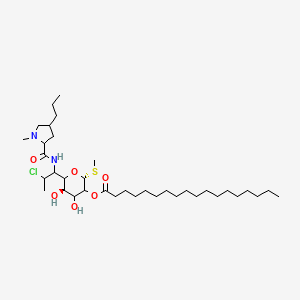

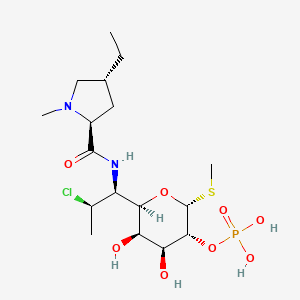

C29H42O15N4 |

Poids moléculaire |

686.68 |

Apparence |

Clear, viscous liquid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Q & A

Q1: What is Germaben II primarily used for in the context of the provided research?

A1: Germaben II is primarily used as a preservative in the provided research articles. It is added to agarose gel preparations used for analyzing the surface pH and conductivity of acrylic emulsion paint films [] and also incorporated into mangosteen crude extract-based anti-acne gel formulations [, ].

Q2: How does Germaben II contribute to the longevity of the agarose gel preparation in the context of acrylic paint analysis?

A2: While the exact mechanism isn't detailed in the research, Germaben II acts as a broad-spectrum antimicrobial preservative, preventing microbial contamination that could degrade the agarose gel and affect the accuracy of pH and conductivity measurements [].

Q3: Does the addition of Germaben II impact the effectiveness of mangosteen extract in the anti-acne gel formulations?

A3: The research focuses on the overall formulation and acceptance of the anti-acne gel containing both mangosteen extract and Germaben II. While it indicates good efficacy against acne-inducing bacteria, it doesn't isolate the impact of Germaben II on the mangosteen extract's activity [, ]. Further research would be needed to determine any potential interactions.

Q4: Are there alternative preservatives to Germaben II in similar applications?

A4: While not explicitly discussed in the provided research, other preservatives exist for both cosmetic and laboratory settings. The choice of preservative often depends on factors like the desired shelf life, compatibility with other ingredients, and potential for interactions. For example, [] explores the use of formaldehyde-substituted hydantoin derivatives as potential alternatives to Germaben II.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

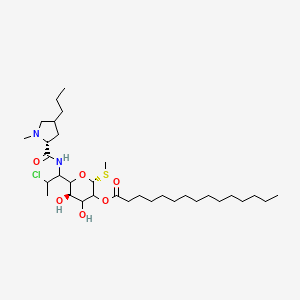

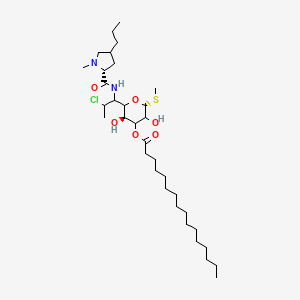

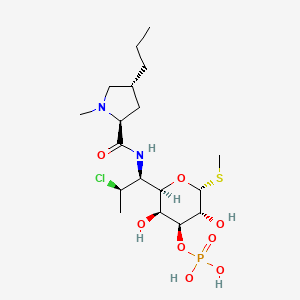

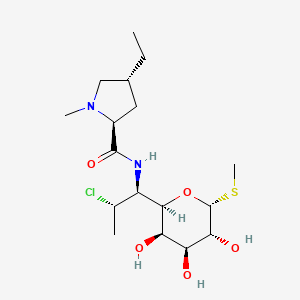

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)